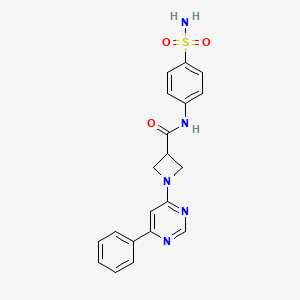
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit promising antibacterial and antituberculosis properties, suggesting their potential utility in developing new therapeutic agents against various bacterial infections and tuberculosis. The research on these compounds provides insights into the design and synthesis of novel antibacterial and antituberculosis agents based on pyrimidine scaffolds (Chandrashekaraiah et al., 2014).
Anticancer and Anti-inflammatory Agents
Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies contribute to the understanding of the structure-activity relationships of pyrimidine derivatives, aiding in the development of new compounds with enhanced therapeutic efficacy against cancer and inflammation-related conditions (Rahmouni et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Research into pyrimidine derivatives also encompasses the synthesis of heterocyclic compounds with potential antimicrobial activity. These studies explore the versatility of pyrimidine chemistry for generating new molecules with possible applications in combating microbial resistance, highlighting the significance of pyrimidine derivatives in medicinal chemistry and pharmaceutical research (Gad-Elkareem et al., 2011).
Vasodilatory Effects
Pyrimidine derivatives have been investigated for their vasodilatory effects, showcasing the potential of these compounds in developing treatments for cardiovascular diseases. This research opens new avenues for the application of pyrimidine chemistry in discovering novel therapeutics for managing hypertension and other cardiovascular conditions (Mccall et al., 1983).
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-29(27,28)17-8-6-16(7-9-17)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-4-2-1-3-5-14/h1-10,13,15H,11-12H2,(H,24,26)(H2,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWQPKTPJKWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
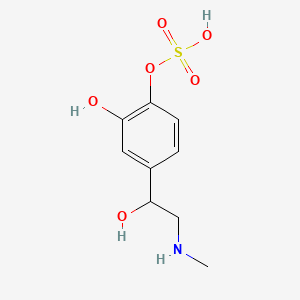

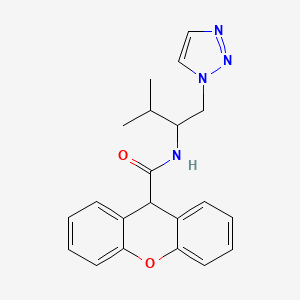
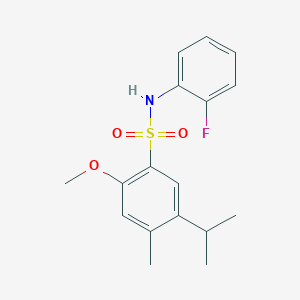
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2385277.png)
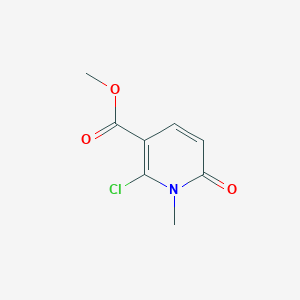
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
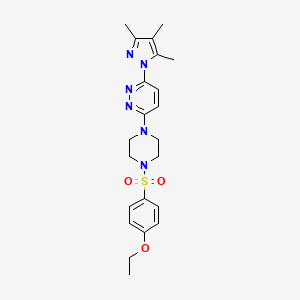
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2385285.png)
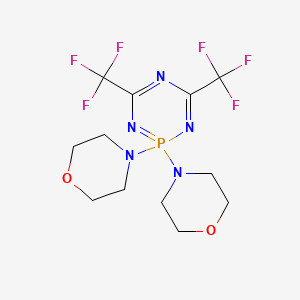
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)
